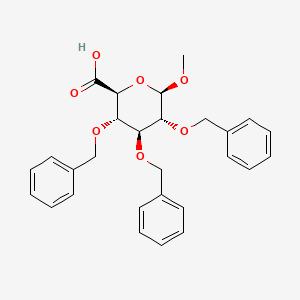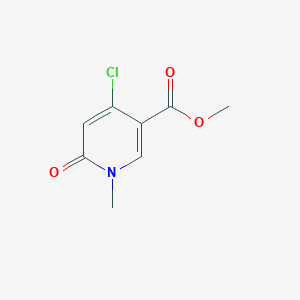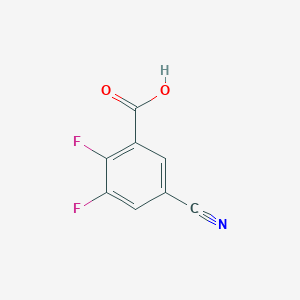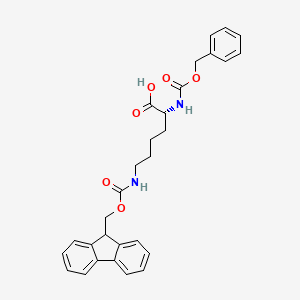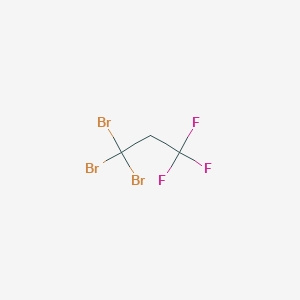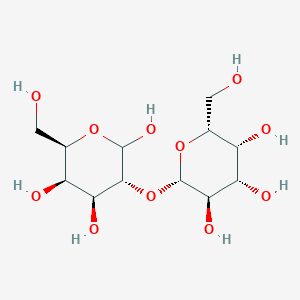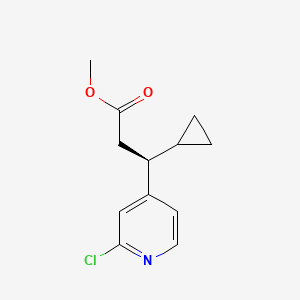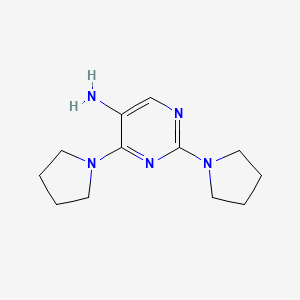
2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine
Vue d'ensemble
Description
“2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The pyrrolidine ring is one of the significant features of “2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine”. This ring is characterized by the stereogenicity of carbons, which means that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
- Summary of Application: Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to develop compounds for treating human diseases . It’s particularly interesting due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
- Methods of Application: The review discusses the synthesis of bioactive molecules characterized by the pyrrolidine ring and its derivatives from different cyclic or acyclic precursors . It also covers the functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
2-Aminopyrimidine Derivatives in Antitrypanosomal and Antiplasmodial Activities
- Summary of Application: 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
- Methods of Application: The 2-aminopyrimidines were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Pyrrolidine in Prolyl-4-Hydroxylase Inhibition
- Summary of Application: Pyrrolidine derivatives have been used in the inhibition of prolyl-4-hydroxylase, an enzyme involved in collagen synthesis . This could have potential applications in the treatment of fibrotic diseases.
- Methods of Application: The inhibitory activity was determined by measuring the hydroxyproline content in HSC-T6 cells .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful inhibition of prolyl-4-hydroxylase could reduce collagen synthesis, potentially benefiting patients with fibrotic diseases .
Pyrimidine Derivatives in CDK2 Inhibition
- Summary of Application: Pyrimidine derivatives have been used in the design of novel inhibitors for cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation . This could have potential applications in cancer treatment.
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the design of these inhibitors would involve computational modeling and chemical synthesis .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful inhibition of CDK2 could disrupt the cell cycle, potentially inhibiting the growth of cancer cells .
Pyrrolidine in Retinoic Acid-Related Orphan Receptor γ (RORγt) Inhibition
- Summary of Application: Pyrrolidine derivatives have been used in the development of new series of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt) . RORγt is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the design of these inhibitors would involve computational modeling and chemical synthesis .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful inhibition of RORγt could potentially benefit patients with autoimmune diseases .
Pyrimidine Derivatives in Neglected Tropical Diseases Treatment
- Summary of Application: Pyrimidine derivatives have been used in the design of novel treatments for neglected tropical diseases (NTDs), such as human African trypanosomiasis (HAT) and malaria . These diseases are caused by protozoa of the genus Trypanosoma and Plasmodium falciparum, respectively .
- Methods of Application: The specific methods of application are not mentioned in the source, but generally, the design of these treatments would involve computational modeling and chemical synthesis .
- Results or Outcomes: The specific outcomes of this study are not mentioned in the source, but generally, successful treatment of these diseases could potentially benefit billions of people affected by NTDs .
Propriétés
IUPAC Name |
2,4-dipyrrolidin-1-ylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-10-9-14-12(17-7-3-4-8-17)15-11(10)16-5-1-2-6-16/h9H,1-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFAMWWRAFSPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2N)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di(pyrrolidin-1-yl)pyrimidin-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)
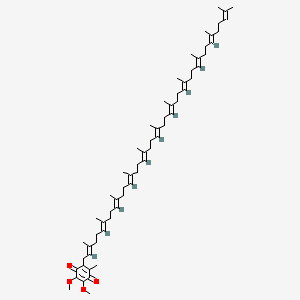
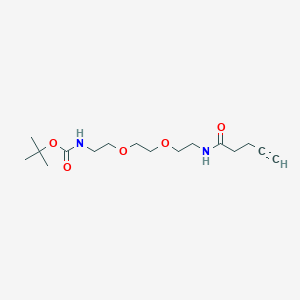
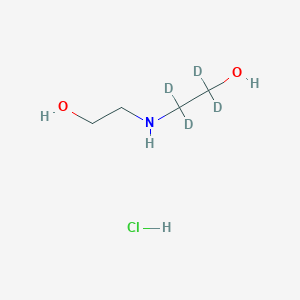
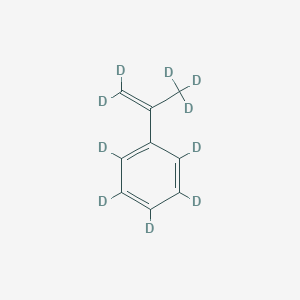
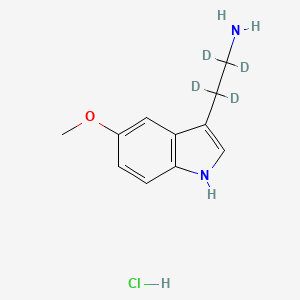
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)
